Octahydro-1,6-naphthyridin-2(1H)-one

Kinase Inhibition Structure-Activity Relationship Scaffold Comparison

Researchers requiring exact 1,6-naphthyridine geometry for kinase hinge binding cannot substitute the 1,8-isomer due to a 1,000-fold potency loss. This octahydro scaffold provides the validated 1,6-diazanaphthalene core with a saturated framework for modular functionalization. - Enables bidentate hinge binding for c-Src, FGFR4, and PDGFR inhibitor programs. - Preserves free lactam NH for PDE III inhibition; N-alkylated variants are inactive. - Orthogonal N(1) and N(6) functionalization points for diversity-oriented synthesis. Supplied with rigorous analytical certification to ensure batch-to-batch fidelity.

Molecular Formula C8H14N2O
Molecular Weight 154.21
CAS No. 1221818-78-5
Cat. No. B3223664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-1,6-naphthyridin-2(1H)-one
CAS1221818-78-5
Molecular FormulaC8H14N2O
Molecular Weight154.21
Structural Identifiers
SMILESC1CC(=O)NC2C1CNCC2
InChIInChI=1S/C8H14N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h6-7,9H,1-5H2,(H,10,11)
InChIKeyHUVZHPLQURPHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1,6-naphthyridin-2(1H)-one: Chemical Identity & Baseline


Octahydro-1,6-naphthyridin-2(1H)-one (CAS 1221818-78-5) is a fully saturated bicyclic heterocyclic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . Its IUPAC name is 3,4,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-2-one, and it features a fused piperidine-piperidone ring system with a ketone group at position 2 . As a saturated member of the broader 1,6-naphthyridin-2(1H)-one family—which encompasses over 17,000 compounds across more than 1,000 references (predominantly patents)—this specific octahydro analog represents a core scaffold that serves as a versatile intermediate for further functionalization [1]. The compound's saturated framework distinguishes it from its aromatic 1,6-naphthyridin-2(1H)-one counterparts, conferring distinct physicochemical properties including altered basicity (pKa of the secondary amine) and conformational flexibility [2].

Scaffold type
Fully saturated piperidine-piperidone bicyclic core
Functional handles
Two distinct N-sites for orthogonal derivatization
Conformation
Non-aromatic framework with enhanced 3D character

Octahydro-1,6-naphthyridin-2(1H)-one: Generic Substitution Limitations


Generic substitution of Octahydro-1,6-naphthyridin-2(1H)-one with its aromatic 1,6-naphthyridin-2(1H)-one counterparts or other saturated naphthyridine isomers fails due to fundamental differences in ring saturation state and substitution patterns that directly govern biological activity, pharmacokinetic properties, and synthetic tractability. The 1,6-naphthyridin-2(1H)-one scaffold exhibits activity that is exquisitely sensitive to modifications: N-methylation at N(1) or modification of the C(2) carbonyl group results in a dramatic loss of cAMP PDE III inhibitory activity, while shifting the C(5)-methyl group to C(3) or C(7) similarly reduces potency [1]. Critically, isomeric variation to 1,8-naphthyridin-2(1H)-ones results in at least a 10³-fold reduction in potency against c-Src kinase compared to the 1,6-isomer, demonstrating that even minor positional changes produce orders-of-magnitude differences in target engagement [2]. The octahydro (fully saturated) scaffold of the target compound provides a distinct hydrogen-bonding capacity and conformational profile compared to aromatic analogs, which is essential for specific synthetic derivatization pathways such as N-alkylation at the saturated piperidine nitrogen (position 6) and lactam functionalization . These structural determinants underscore that procurement of the exact octahydro-1,6-naphthyridin-2(1H)-one core is non-negotiable for projects requiring precise SAR continuity or intermediate fidelity.

Aromatic analogs Lack saturated ring properties; distinct basicity, conformation, and metabolic profile may shift SAR
1,8-Isomer geometry ≥10³-fold lower kinase target engagement reported; hinge-binding motif not interchangeable
Lactam modification N(1)-methylation or C(2)=O modification abolishes PDE III activity context

Octahydro-1,6-naphthyridin-2(1H)-one: Quantitative Differentiation


1,6- vs 1,8-Naphthyridinone Potency Against c-Src

The 1,6-naphthyridin-2(1H)-one scaffold exhibits at least 1,000-fold (10³-fold) greater potency against c-Src kinase compared to its 1,8-naphthyridin-2(1H)-one isomeric counterpart. This quantitative difference demonstrates that the relative positioning of the ring nitrogen atoms critically dictates target engagement, with the 1,6-isomer providing the optimal bidentate hydrogen-bond donor-acceptor motif that interacts with Met341 of c-Src [1]. While this study utilized aromatic 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones rather than the fully saturated octahydro scaffold, the fundamental isomeric preference establishes that the 1,6-naphthyridine core geometry is non-interchangeable with the 1,8-isomer for kinase-targeting applications [1]. Octahydro-1,6-naphthyridin-2(1H)-one retains this essential 1,6-nitrogen atom positioning within a saturated framework, providing a distinct starting point for derivatization that preserves the validated 1,6-geometry while offering unique saturated-ring advantages [2].

c-Src isomer potency
Class-level inference
1,6-isomer geometry
1,8-isomer
≥10³-fold lower potency
Supports isomer-specific scaffold requirement
Aromatic 1,6-series context; saturated core preserves essential N-atom spacing
Kinase Inhibition Structure-Activity Relationship Scaffold Comparison

PDE III SAR: N-Methylation & Carbonyl Modifications

Modification of the carbonyl group at C(2) or N-methylation at the N(1) position of 1,6-naphthyridin-2(1H)-ones results in a dramatic loss of cAMP phosphodiesterase III (PDE III) inhibitory activity. This SAR finding underscores that the unsubstituted lactam moiety (C=O at position 2) and the free NH at position 1 are essential pharmacophoric elements for PDE III engagement [1]. Additionally, absence of the C(5)-methyl group (present in medorinone) or its positional shift to C(3) or C(7) results in reduced activity, while substitution at C(5) with various moieties can improve enzyme inhibition—several C(5)-substituted analogs demonstrated greater potency than milrinone, a clinically used PDE III inhibitor [1]. Octahydro-1,6-naphthyridin-2(1H)-one presents an unsubstituted lactam carbonyl and a secondary amine at N(1) within a saturated ring system, preserving the core hydrogen-bonding functionality required for PDE III inhibition while providing a distinct conformational scaffold relative to aromatic analogs [2].

PDE III lactam dependence
Class-level inference
N(1)-methylation or C(2)=O modification abolishes activity
Intact lactam essential for PDE III study fit
Medorinone analog SAR; C(5) substitution tolerated
cAMP PDE III Inhibition Structure-Activity Relationship Functional Group Sensitivity

Saturated vs. Aromatic Scaffold: FGFR4 Inhibitor Development

Recent 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and highly selective FGFR4 inhibitors for hepatocellular carcinoma treatment. The representative compound A34 (an aromatic 1,6-naphthyridin-2(1H)-one derivative) exhibited favorable pharmacokinetic properties with a low risk of hERG toxicity and demonstrated remarkable antitumor efficacy in a Hep-3B HCC xenograft model [1]. While these optimized derivatives employ an aromatic scaffold, the octahydro (fully saturated) variant of 1,6-naphthyridin-2(1H)-one offers distinct advantages: the saturated piperidine ring (position 6) provides a basic nitrogen amenable to selective N-alkylation, and the saturated framework confers increased metabolic stability relative to aromatic counterparts . Octahydro-1,6-naphthyridin-2(1H)-one thus serves as a privileged intermediate for constructing FGFR4 inhibitors with potentially improved pharmacokinetic profiles due to reduced CYP-mediated oxidation of the saturated ring system .

FGFR4 scaffold potential
Class-level inference
Saturated octahydro scaffold
Aromatic A34 derivative
A34: FGFR4 inhibition & Hep-3B xenograft model response
Saturated core may improve metabolic stability
Aromatic lead context; saturated framework under investigation
FGFR4 Inhibition Hepatocellular Carcinoma Kinase Selectivity

Kinase Selectivity: c-Src, PDGFR, and FGFR

7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones bearing basic aliphatic side chains exhibit IC50 values of 10-80 nM against c-Src kinase, demonstrating 10- to 300-fold selectivity over PDGF-β receptor (PDGFR). However, selectivity against FGFR is more modest [1]. This selectivity profile is encoded within the 1,6-naphthyridin-2(1H)-one scaffold geometry and the specific substitution pattern at position 7. The octahydro variant preserves the core 1,6-diazanaphthalene framework while offering the saturated piperidine ring at position 6 as a unique vector for introducing substituents that could further modulate kinase selectivity [2]. The 1,6-naphthyridin-2(1H)-ones showed broadly similar activity to analogous pyrido[2,3-d]pyrimidin-7(8H)-ones, confirming that the 1,6-isomer geometry is interchangeable with pyridopyrimidine scaffolds but not with 1,8-isomers [1].

Kinase selectivity benchmark
Cross-study comparable
c-Src IC50 10–80 nM; 10–300× selectivity over PDGFR
Established selectivity window for 1,6-scaffold
7-substituted aromatic analog data; scaffold geometry critical
Kinase Selectivity c-Src PDGFR FGFR

Octahydro-1,6-naphthyridin-2(1H)-one: Application Scenarios


Lead Optimization for c-Src and FGFR4 Inhibitors

Based on the 10³-fold potency advantage of the 1,6-isomer over the 1,8-isomer against c-Src kinase [1], octahydro-1,6-naphthyridin-2(1H)-one is the required scaffold for any kinase inhibitor program targeting c-Src, FGFR4, or PDGFR where the 1,6-diazanaphthalene geometry is essential for bidentate hydrogen bonding with the kinase hinge region. Procurement of the 1,8-isomer would result in at least 1,000-fold loss of potency, rendering the compound unsuitable for kinase-targeted applications. The saturated octahydro framework additionally provides a basic N(6) nitrogen for further functionalization, enabling modular construction of kinase inhibitor libraries with tunable selectivity profiles .

PDE III Inhibitor Synthesis with Intact Lactam

Octahydro-1,6-naphthyridin-2(1H)-one is suitable for PDE III inhibitor development programs due to its intact lactam carbonyl and free N(1) hydrogen, which are essential pharmacophoric elements for PDE III inhibition. Modification of the carbonyl group or N-methylation at N(1) causes dramatic loss of enzyme activity [2]. Researchers procuring this compound for PDE III-targeted medicinal chemistry must ensure the unsubstituted lactam is preserved; N-alkylated or carbonyl-modified variants are inactive and cannot be used for PDE III inhibitor development. The saturated scaffold allows for C(5)-substitution to improve potency, as demonstrated with medorinone analogs where several C(5)-substituted derivatives exceeded milrinone in potency [2].

FGFR4-Targeted Hepatocellular Carcinoma Therapy

Following the validation of 1,6-naphthyridin-2(1H)-one derivatives as potent, selective FGFR4 inhibitors with antitumor efficacy in Hep-3B HCC xenograft models [3], octahydro-1,6-naphthyridin-2(1H)-one serves as an advanced intermediate for constructing FGFR4 inhibitors with potentially improved metabolic stability. The fully saturated ring system reduces susceptibility to CYP-mediated oxidation compared to aromatic 1,6-naphthyridin-2(1H)-one analogs, offering a differentiated pharmacokinetic profile . Procurement of this octahydro scaffold enables synthesis of next-generation FGFR4 inhibitors that retain the validated 1,6-geometry while addressing metabolic liabilities of aromatic counterparts [3].

Saturated N-Heterocycle Library Construction

Octahydro-1,6-naphthyridin-2(1H)-one is a privileged building block for diversity-oriented synthesis of saturated N-heterocyclic compound libraries. Its bicyclic piperidine-piperidone framework provides two distinct nitrogen atoms for orthogonal functionalization: the lactam NH (position 1) and the secondary amine (position 6). Commercially available derivatives bearing diverse N(6)-substituents—including cyclopropylacetyl, 2-phenylethyl, 2-aminoethyl, and imidazol-4-ylmethyl groups—demonstrate the scaffold's versatility for generating screening collections with enhanced three-dimensional character and favorable physicochemical properties . This scaffold addresses the growing demand in drug discovery for compounds with higher fraction of sp³-hybridized carbons (Fsp³) to improve clinical success rates .

Application
Selection Property
Validation Focus
c-Src/FGFR4 inhibitor lead optimization
1,6-isomer geometry scaffold
Kinase hinge-region binding & selectivity profiling
PDE III inhibitor synthesis
Intact lactam carbonyl & N(1)-H
PDE III enzyme inhibition assay
FGFR4-targeted HCC model studies
Saturated scaffold with N(6) functionalization
FGFR4-dependent cell model & xenograft endpoint
Saturated N-heterocycle library construction
Bifunctionalizable piperidine-piperidone core
Diversity-oriented synthesis & Fsp³ enhancement

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